molecular formula C21H23ClO3S B2410119 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid CAS No. 303090-93-9

4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid

Cat. No.: B2410119
CAS No.: 303090-93-9
M. Wt: 390.92
InChI Key: QGPCQMNQXSYVEI-UHFFFAOYSA-N
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Description

4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid is a complex organic compound with a unique structure that combines a tert-butyl group, a chlorobenzyl group, and a sulfanyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the key intermediates One common method involves the Friedel-Crafts alkylation of phenol with tert-butyl chloride to introduce the tert-butyl groupThe final step involves the formation of the sulfanyl group and the attachment of the butanoic acid moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorobenzyl group.

Major Products

Scientific Research Applications

4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The compound may also interact with cellular membranes and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Tert-butyl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfanyl group, in particular, allows for unique interactions with biological molecules, setting it apart from other similar compounds .

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClO3S/c1-21(2,3)16-8-6-15(7-9-16)18(23)12-19(20(24)25)26-13-14-4-10-17(22)11-5-14/h4-11,19H,12-13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPCQMNQXSYVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC(C(=O)O)SCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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